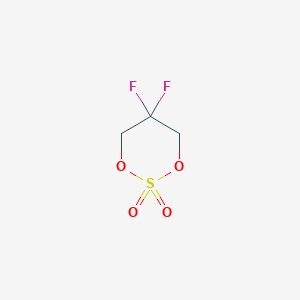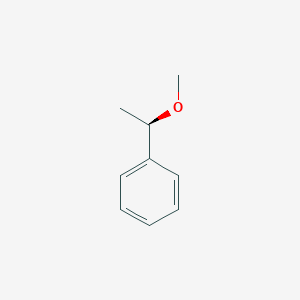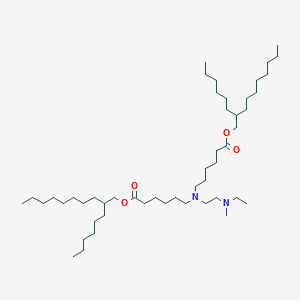
2,2-Difluoro-1,3-propanediol-1,3-cyclic sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-difluoro-1,3,2-dioxathiane 2,2-dioxide: is a chemical compound with the molecular formula C3H4F2O4S and a molecular weight of 174.12 g/mol It is known for its unique structure, which includes a dioxathiane ring with two fluorine atoms and two dioxide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-difluoro-1,3,2-dioxathiane 2,2-dioxide typically involves the reaction of 1,3-propanediol with sulfuryl fluoride under controlled conditions. The reaction is carried out at a temperature of around 40°C for 60 minutes, with a molar ratio of sulfuryl fluoride to 1,3-propanediol of 1.2:1 . A catalyst, such as potassium periodate, is used to facilitate the reaction, resulting in a high yield of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 5,5-difluoro-1,3,2-dioxathiane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into sulfide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted dioxathiane derivatives.
Wissenschaftliche Forschungsanwendungen
5,5-difluoro-1,3,2-dioxathiane 2,2-dioxide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of imidazolidinium salts.
Biology: The compound’s reactivity makes it useful in biochemical studies and as a potential reagent in enzyme inhibition studies.
Medicine: Research is ongoing into its potential use in drug development, particularly for its unique structural properties.
Wirkmechanismus
The mechanism of action of 5,5-difluoro-1,3,2-dioxathiane 2,2-dioxide involves its interaction with various molecular targets. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This can lead to enzyme inhibition or modification of protein function. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .
Vergleich Mit ähnlichen Verbindungen
1,3,2-Dioxathiolane 2,2-dioxide (Ethylene sulfate): This compound has a similar dioxathiane ring structure but lacks the fluorine atoms.
1,3,2-Dioxathiolane-2,2-dione: Another similar compound, differing in the oxidation state of the sulfur atom.
Uniqueness: 5,5-difluoro-1,3,2-dioxathiane 2,2-dioxide is unique due to the presence of fluorine atoms, which enhance its reactivity and stability. This makes it particularly valuable in applications requiring high reactivity and specificity .
Eigenschaften
CAS-Nummer |
1215071-15-0 |
|---|---|
Molekularformel |
C3H4F2O4S |
Molekulargewicht |
174.13 g/mol |
IUPAC-Name |
5,5-difluoro-1,3,2-dioxathiane 2,2-dioxide |
InChI |
InChI=1S/C3H4F2O4S/c4-3(5)1-8-10(6,7)9-2-3/h1-2H2 |
InChI-Schlüssel |
SDSLYBGMSYITQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(COS(=O)(=O)O1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dihydrobenzo[d]isothiazole 1-oxide](/img/structure/B13363925.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13363927.png)
![2-(2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether](/img/structure/B13363932.png)
![3-[(Benzylsulfanyl)methyl]-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363943.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(5-quinolinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363947.png)
![1-(3-chlorophenyl)-N-[3-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363965.png)
![4-hydroxy-7-methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-3-carboxamide](/img/structure/B13363978.png)

![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-phenyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363981.png)
![N-(4-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363982.png)



![3-(1-Benzofuran-2-yl)-6-[2-(1-piperidinyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363998.png)
